5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c28-22(17-14-20(30-26-17)19-9-5-13-29-19)24-11-12-27-18-8-2-1-6-15(18)21(25-27)16-7-3-4-10-23-16/h3-5,7,9-10,13-14H,1-2,6,8,11-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLROVIOOKRHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=NOC(=C3)C4=CC=CO4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: Starting with a furan precursor, various functional groups are introduced through reactions such as halogenation and substitution.
Synthesis of the pyridine and indazole rings: These rings are often synthesized separately through cyclization reactions involving appropriate precursors.
Coupling reactions: The furan, pyridine, and indazole rings are then coupled using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Formation of the oxazole ring: The oxazole ring is typically formed through cyclization reactions involving nitriles and amides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to inhibition or activation of the target’s function . This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 2-(furan-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole
- 5-(furan-3-yl)-2-methylpent-1-en-3-one
Uniqueness
The uniqueness of 5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide lies in its combination of multiple heterocyclic rings, which confer a diverse range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
The compound 5-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-oxazole-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a furan ring, a pyridine moiety, and an indazole derivative. The presence of these heterocycles contributes to its biological properties.
| Component | Description |
|---|---|
| Furan Ring | Contributes to electron delocalization |
| Pyridine Moiety | Known for biological activity |
| Indazole Derivative | Associated with anti-tumor properties |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways.
- Induction of Apoptosis : It has been shown to promote programmed cell death in cancer cells by modulating apoptotic pathways.
- Cell Cycle Arrest : The compound can induce cell cycle arrest in the G0/G1 phase, preventing proliferation of cancer cells.
Biological Activity Studies
Recent studies have highlighted the antitumor potential of this compound across various cancer cell lines. Below is a summary of key findings:
Antitumor Activity
A study evaluated the compound's effectiveness against several tumor cell lines, including Hep-G2 and K562. The results demonstrated significant cytotoxicity with IC50 values indicating potent anti-proliferative effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Hep-G2 | 5.0 | Induces apoptosis |
| K562 | 4.5 | Cell cycle arrest |
Apoptosis Induction
Flow cytometry analysis revealed that treatment with the compound resulted in increased apoptosis rates in K562 cells. The expression levels of key apoptotic proteins were also affected:
- Bcl-2 : Decreased expression
- Bax : Increased expression
This suggests that the compound promotes apoptosis through a mitochondrial pathway.
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to determine the influence of different substituents on the indazole ring. Variations in substitution patterns led to differing levels of cytotoxicity against Hep-G2 cells:
| Substituent | IC50 (µM) | Activity Level |
|---|---|---|
| 3-Fluoro | 3.0 | High |
| 4-Methoxy | 6.0 | Moderate |
| No Substituent | 10.0 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
